molecular formula C8H6BrN3 B2776400 4-(4-bromophenyl)-4H-1,2,4-triazole CAS No. 90005-07-5

4-(4-bromophenyl)-4H-1,2,4-triazole

Cat. No.: B2776400
CAS No.: 90005-07-5
M. Wt: 224.061
InChI Key: BNJQMOVSRWLIJZ-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-4H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzohydrazide with formamide, which undergoes cyclization to form the triazole ring. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent choice, and reaction time. Catalysts and other additives may be used to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity
The 1,2,4-triazole derivatives, including 4-(4-bromophenyl)-4H-1,2,4-triazole, have been extensively studied for their antimicrobial properties. These compounds exhibit significant activity against a range of bacteria and fungi. For instance, derivatives have shown effectiveness against Staphylococcus aureus, Escherichia coli, and Candida albicans . A study highlighted that certain derivatives displayed minimum inhibitory concentrations (MIC) comparable to or better than standard antibiotics .

Anticancer Properties
Research indicates that triazole derivatives possess anticancer activities. The compound has been linked to the inhibition of cancer cell proliferation through various mechanisms, including the induction of apoptosis in cancer cells . The structure-activity relationship (SAR) studies suggest that modifications in the triazole ring can enhance anticancer efficacy .

Anti-inflammatory Effects
Recent studies have identified 1,2,4-triazole derivatives as potential inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes. Some compounds have demonstrated selective inhibition of COX-2 with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Agricultural Applications

Fungicides and Herbicides
The versatility of 1,2,4-triazoles extends to agricultural applications where they are utilized as fungicides and herbicides. The presence of the bromophenyl group enhances their efficacy against various plant pathogens . Studies show that these compounds can effectively control fungal diseases in crops while exhibiting low toxicity to non-target organisms .

Corrosion Inhibitors
In industrial applications, this compound has been recognized for its corrosion inhibition properties. The compound forms stable coordination complexes with metal surfaces, thereby providing protective layers against corrosive environments . This application is particularly valuable in the protection of metals used in construction and manufacturing.

Material Science Applications

Luminescent Properties
The synthesis of triazole derivatives has led to the discovery of materials with unique luminescent properties. These compounds are being explored for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their ability to emit light when excited . The integration of the bromophenyl group enhances the photophysical characteristics of these materials.

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
MedicinalAntimicrobialEffective against S. aureus, E. coli
AnticancerInduces apoptosis; SAR enhances efficacy
Anti-inflammatorySelective COX-2 inhibitors with fewer side effects
AgriculturalFungicidesEffective control of plant pathogens
HerbicidesLow toxicity to non-target organisms
IndustrialCorrosion inhibitorsForms stable complexes with metal surfaces
Material ScienceLuminescent materialsEnhanced photophysical properties for OLEDs

Case Studies

  • Antimicrobial Efficacy Study
    A recent study evaluated a series of 1,2,4-triazole derivatives against various bacterial strains. The results indicated that compounds with electron-withdrawing groups exhibited superior antibacterial activity compared to those without such modifications .
  • Cancer Cell Proliferation Inhibition
    Research focused on the anticancer potential of triazole derivatives demonstrated that specific substitutions on the triazole ring could significantly inhibit cancer cell growth in vitro. These findings suggest a promising avenue for developing new anticancer agents based on triazole scaffolds .
  • Corrosion Inhibition Performance
    An investigation into the corrosion inhibition properties of this compound revealed that it effectively reduced corrosion rates in acidic environments compared to traditional inhibitors. This property is crucial for extending the lifespan of metal components in industrial settings .

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-4H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The triazole ring can form hydrogen bonds and π-π interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluorophenyl)-4H-1,2,4-triazole
  • 4-(4-Chlorophenyl)-4H-1,2,4-triazole
  • 4-(4-Methylphenyl)-4H-1,2,4-triazole

Uniqueness

4-(4-Bromophenyl)-4H-1,2,4-triazole is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets or materials are required .

Biological Activity

The compound 4-(4-bromophenyl)-4H-1,2,4-triazole is part of the 1,2,4-triazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific triazole derivative, focusing on its antibacterial, antifungal, anti-inflammatory, and anticancer properties, supported by various research findings.

Chemical Structure and Synthesis

The structure of this compound consists of a triazole ring substituted at the 4-position with a bromophenyl group. The synthesis typically involves the reaction of 4-bromobenzoyl hydrazine with appropriate reagents under controlled conditions to yield the desired triazole derivative.

Antibacterial Activity

Research indicates that compounds containing the 1,2,4-triazole core exhibit notable antibacterial properties. For instance:

  • Study Findings : A study demonstrated that derivatives of 1,2,4-triazoles showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. Specifically, compounds with bromine substitutions exhibited enhanced activity against Staphylococcus aureus and Escherichia coli .
  • Minimum Inhibitory Concentration (MIC) : The MIC for some derivatives was reported as low as 5 µg/mL against resistant strains .

Antifungal Activity

The antifungal potential of triazoles is well-documented:

  • Mechanism : The mechanism often involves inhibition of fungal ergosterol synthesis, critical for maintaining fungal cell membrane integrity.
  • Clinical Relevance : Triazole derivatives are used clinically as antifungal agents (e.g., itraconazole) and have shown effectiveness in treating various fungal infections .

Anti-inflammatory Activity

Triazole derivatives have also been evaluated for their anti-inflammatory effects:

  • Experimental Models : In vivo studies using carrageenan-induced paw edema models revealed that certain triazole derivatives significantly reduced inflammation .
  • Cytokine Modulation : These compounds have been shown to modulate cytokine release (e.g., TNF-α and IL-6), indicating their potential in treating inflammatory diseases .

Anticancer Activity

The anticancer properties of 1,2,4-triazoles are emerging areas of research:

  • Cell Line Studies : Compounds derived from this compound have shown cytotoxic effects against various cancer cell lines (e.g., HT29) with IC50 values indicating significant antiproliferative activity .
  • Mechanistic Insights : Molecular docking studies suggest that these compounds may inhibit key enzymes involved in cancer cell proliferation .

Data Summary

Biological ActivityTest Organisms/ModelsKey Findings
AntibacterialE. coli, S. aureusMIC as low as 5 µg/mL; effective against resistant strains
AntifungalVarious fungiInhibition of ergosterol synthesis; used in clinical settings
Anti-inflammatoryCarrageenan modelSignificant reduction in edema; modulation of cytokines
AnticancerHT29 cell lineCytotoxic effects; potential enzyme inhibitors

Case Studies

Several studies illustrate the biological efficacy of triazole derivatives:

  • Antibacterial Study : A study reported that a series of synthesized triazoles demonstrated potent antibacterial activity comparable to standard antibiotics like levofloxacin .
  • Anti-inflammatory Research : Research highlighted the anti-inflammatory effects of triazoles in animal models, showing a decrease in paw swelling and cytokine levels .
  • Anticancer Evaluation : A recent study indicated that specific triazole derivatives inhibited tumor growth in vitro by inducing apoptosis in cancer cells .

Properties

IUPAC Name

4-(4-bromophenyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-7-1-3-8(4-2-7)12-5-10-11-6-12/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJQMOVSRWLIJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=NN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Into a 100-mL round-bottom flask, was placed a solution of 4-bromoaniline (1.71 g, 9.94 mmol), N′-formylformohydrazide (2.64 g, 30.0 mmol), and triethylamine (9.74 mL, 69.9 mmol, 7.00 equiv) in pyridine (40 mL). Chlorotrimethylsilane (19.2 mL, 151 mmol) was added drop-wise and the resulting solution was stirred for 18 h at 100° C., then cooled to room temperature. The resulting mixture was concentrated under reduced pressure and the residue was diluted with brine (50 mL) and extracted with ethyl acetate (6×50 mL). The combined organic layers were dried (Na2SO4), filtered, and concentrated under reduced pressure. The residue was washed with ether (30 mL) and the solids were collected by filtration to yield the title compound as a pink solid (1.6 g, 72%).
Quantity
1.71 g
Type
reactant
Reaction Step One
Quantity
2.64 g
Type
reactant
Reaction Step Two
Quantity
9.74 mL
Type
reactant
Reaction Step Three
Quantity
19.2 mL
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five
Yield
72%

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